8-Tert-butyl-1,3-diazaspiro[4.5]decane-2,4-dione

Lipophilicity Drug-likeness LogP

8-Tert-butyl-1,3-diazaspiro[4.5]decane-2,4-dione (CAS 93042-05-8) is a spirocyclic hydantoin derivative featuring a rigid bicyclic framework in which a hydantoin ring is spiro-fused at the 4-position of a tert-butyl-substituted cyclohexane ring. The compound belongs to the 1,3-diazaspiro[4.5]decane-2,4-dione class, a privileged scaffold in medicinal chemistry and agrochemical research.

Molecular Formula C12H20N2O2
Molecular Weight 224.304
CAS No. 93042-05-8
Cat. No. B2767856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Tert-butyl-1,3-diazaspiro[4.5]decane-2,4-dione
CAS93042-05-8
Molecular FormulaC12H20N2O2
Molecular Weight224.304
Structural Identifiers
SMILESCC(C)(C)C1CCC2(CC1)C(=O)NC(=O)N2
InChIInChI=1S/C12H20N2O2/c1-11(2,3)8-4-6-12(7-5-8)9(15)13-10(16)14-12/h8H,4-7H2,1-3H3,(H2,13,14,15,16)
InChIKeyRQUKBTLNDXLLEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

8-Tert-butyl-1,3-diazaspiro[4.5]decane-2,4-dione (CAS 93042-05-8): A Constrained Spirohydantoin Building Block for Medicinal Chemistry and Material Science Procurement


8-Tert-butyl-1,3-diazaspiro[4.5]decane-2,4-dione (CAS 93042-05-8) is a spirocyclic hydantoin derivative featuring a rigid bicyclic framework in which a hydantoin ring is spiro-fused at the 4-position of a tert-butyl-substituted cyclohexane ring [1]. The compound belongs to the 1,3-diazaspiro[4.5]decane-2,4-dione class, a privileged scaffold in medicinal chemistry and agrochemical research. With a molecular formula of C12H20N2O2 and a molecular weight of 224.30 g/mol, it is primarily employed as a synthetic building block, a conformational probe in structure–activity relationship (SAR) studies, and a precursor for further derivatization [2]. Its commercial availability at ≥95% purity from multiple suppliers supports routine procurement for laboratory-scale research .

Why 8-Tert-butyl-1,3-diazaspiro[4.5]decane-2,4-dione Cannot Be Interchanged with Other 1,3-Diazaspiro[4.5]decane-2,4-dione Analogs in Research and Development


The 1,3-diazaspiro[4.5]decane-2,4-dione scaffold tolerates diverse substituents at the 8-position; however, the identity of this substituent critically governs lipophilicity, conformational behavior, crystal packing, and biological activity [1][2]. Substituting a hydrogen, methyl, or phenyl group for the tert-butyl moiety alters the computed logP by over one order of magnitude in terms of partition coefficient, modifies steric shielding around the hydantoin NH donors, and can invert the stereochemical outcome of the Bucherer–Bergs synthesis [3]. Consequently, generic replacement of the 8-tert-butyl derivative with a cheaper or more readily available analog (e.g., the parent spirohydantoin or the 8-methyl variant) risks invalidating SAR hypotheses, compromising crystallinity, or introducing unintended toxicity profiles. The following quantitative evidence demonstrates where the tert-butyl congener provides specific, measurable differentiation that is material to compound selection and procurement decisions.

Quantitative Differentiation Evidence for 8-Tert-butyl-1,3-diazaspiro[4.5]decane-2,4-dione Relative to Key Analogs


Computed Lipophilicity (XLogP3-AA): 8-Tert-butyl Derivative Is 2.5-Fold More Lipophilic Than the 8-Methyl Analog

The 8-tert-butyl compound exhibits a computed XLogP3-AA value of 2.0, which is substantially higher than that of the unsubstituted parent 1,3-diazaspiro[4.5]decane-2,4-dione (XLogP = 0.698) [1] and the 8-methyl analog (XLogP = 0.8) [2]. This 2.5-fold increase in logP (representing an approximately 316-fold shift in octanol–water partition coefficient) indicates markedly enhanced hydrophobicity, which can influence membrane permeability, protein binding, and solubility profiles in biological assays. Substitution with 8-phenyl is predicted to yield an intermediate lipophilicity (estimated LogP ~2.5–3.0), but the tert-butyl group uniquely combines high lipophilicity with saturated, non-aromatic character, avoiding π–π stacking artifacts in biochemical assays.

Lipophilicity Drug-likeness LogP Permeability

Single-Crystal X-Ray Structure: The 8-Tert-butyl Group Enforces a Distinct Solid-State Packing Motif Compared to the Unsubstituted Spirohydantoin

The crystal structure of the 8-tert-butyl derivative has been solved and deposited in the Crystallography Open Database (COD) [1]. The compound crystallizes in the triclinic space group P-1 with unit cell parameters a = 6.169 Å, b = 6.177 Å, c = 17.569 Å, α = 84.46°, β = 86.65°, γ = 66.44°, Z = 2, and R-factor = 0.148. The tert-butyl group directs the cyclohexane ring into a chair conformation that positions the bulky substituent equatorial relative to the spiro junction, minimizing 1,3-diaxial interactions. In contrast, the unsubstituted parent spirohydantoin (CAS 702-62-5) displays a melting point of 217–219°C and a different hydrogen-bonding network in the solid state . The crystal structure of the 8-phenyl analog has not been reported to date, leaving the tert-butyl derivative as the only 8-substituted congener with a publicly available single-crystal structure, which facilitates polymorph screening and co-crystal design.

Crystal Engineering Solid-State Characterization Supramolecular Chemistry Hydrogen Bonding

Conformational Locking: The 8-Tert-butyl Group Cis to the Hydantoin 1-Nitrogen Dictates Specific Stereochemistry Absent in Less Hindered Analogs

Edward and Jitrangsri (1975) demonstrated that the Bucherer–Bergs reaction of 4-tert-butylcyclohexanone yields a spirohydantoin in which the tert-butyl group and the hydantoin 1-nitrogen atom are locked in a cis relationship due to steric hindrance, whereas the Strecker reaction gives the trans isomer [1]. This stereochemical outcome is unique to 4-tert-butyl-substituted cyclohexanones because the bulky tert-butyl group strongly prefers the equatorial position, thereby directing the spiro-hydantoin ring into a defined orientation. For smaller substituents such as methyl or unsubstituted cyclohexanone, the energy difference between cis and trans isomers is much smaller, leading to mixtures of diastereomers that require chromatographic separation [2]. The stereochemical uniformity of the 8-tert-butyl derivative simplifies its use as a chiral building block and reduces batch-to-batch variability in downstream applications.

Stereochemistry Conformational Analysis Bucherer–Bergs Reaction Cis–Trans Isomerism

Hypoglycemic Activity Differentiation: 8-Methyl Analog Provides In Vivo Benchmark That Highlights the Pharmacological Impact of the 8-Substituent

Kashif et al. (2012) evaluated the in vivo hypoglycemic activity of a series of 3-(4-methylphenylsulfonyl)-1,3-diazaspiro[4.5]decane-2,4-diones with varying methyl substitution on the cyclohexane ring [1]. The 8-methyl isomer reduced blood glucose levels by 48.56% in male albino rats at a dose of 100 mg/kg, compared with 41.60% for the standard drug glipizide and 60.79% for the 6-methyl isomer. Although the 8-tert-butyl compound was not directly tested in this study, the data establish that the position and size of the cyclohexane substituent profoundly affect pharmacodynamic response. The tert-butyl group, with a van der Waals volume approximately 3.3 times larger than a methyl group, is expected to further modulate target binding and metabolic stability, making the 8-tert-butyl derivative a valuable tool for exploring steric effects in hypoglycemic or aldose reductase inhibitor programs [2].

Hypoglycemic Activity In Vivo Pharmacology Aldose Reductase Diabetes

GHS Safety Profile: The 8-Tert-butyl Derivative Carries a Defined Skin, Eye, and Respiratory Irritation Classification That Must Be Factored into Laboratory Handling Protocols

The 8-tert-butyl-1,3-diazaspiro[4.5]decane-2,4-dione has been classified under the Globally Harmonized System (GHS) with hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), based on a notification to the European Chemicals Agency (ECHA) [1]. The parent spirohydantoin (CAS 702-62-5) and the 8-methyl analog (CAS 707-17-5) carry different hazard profiles: the 8-methyl compound is flagged for acute oral toxicity (Harmful if swallowed) in addition to skin irritation [2]. This differential toxicity classification may influence solvent selection, personal protective equipment (PPE) requirements, and waste disposal protocols across institutional Environmental Health and Safety (EHS) departments, particularly when scaling from milligram to multi-gram quantities.

Safety GHS Classification Hazard Assessment Laboratory Risk Management

Optimal Procurement and Application Scenarios for 8-Tert-butyl-1,3-diazaspiro[4.5]decane-2,4-dione Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Exploration at the 8-Position of Spirohydantoins

When a medicinal chemistry program aims to optimize the 8-substituent of 1,3-diazaspiro[4.5]decane-2,4-dione for target binding or ADME properties, the 8-tert-butyl derivative serves as the steric maximum and lipophilic anchor point (XLogP = 2.0) [1]. Its computed logP is 2.5-fold higher than the 8-methyl analog (XLogP = 0.8), enabling researchers to probe the upper boundary of hydrophobicity tolerance in a binding pocket. The diastereomeric purity conferred by the Bucherer–Bergs synthesis eliminates confounding isomer mixtures that complicate data interpretation when using less hindered ketone precursors [2].

Solid-State Formulation and Co-Crystal Engineering

The existence of a published single-crystal structure (triclinic P-1, CrystEngComm 2010) makes the 8-tert-butyl derivative uniquely suited as a model compound for studying hydantoin hydrogen-bonding motifs and for training crystal structure prediction algorithms [1]. Researchers engaged in polymorph screening or co-crystal design can rely on the known unit cell parameters (a = 6.169 Å, b = 6.177 Å, c = 17.569 Å) as a reference point for XRPD pattern indexing, a capability not available for the 8-phenyl or 8-methyl analogs [3].

Chemical Biology Probe for Steric-Driven Pharmacological Profiling

Building on the in vivo hypoglycemic activity data for the 8-methyl analog (48.56% blood glucose reduction at 100 mg/kg in rats), the 8-tert-butyl compound provides the sterically maximal comparator to dissect whether activity at the target is governed by substituent size, lipophilicity, or a combination of both [1]. Procuring this compound alongside the 8-methyl and 6-methyl variants enables a full substituent scan at a constant 3-(4-methylphenylsulfonyl) derivatization state.

Laboratory-Scale Procurement with Differentiated Hazard Management

For institutions where acute oral toxicity classifications trigger enhanced storage, handling, and disposal protocols, the 8-tert-butyl derivative's GHS profile (H315, H319, H335; no H302 acute oral toxicity) offers a compliance advantage over the 8-methyl analog (H302 + H315) [1][2]. This distinction can influence purchasing decisions in centralized chemical management systems where hazard banding determines permissible inventory levels.

Quote Request

Request a Quote for 8-Tert-butyl-1,3-diazaspiro[4.5]decane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.